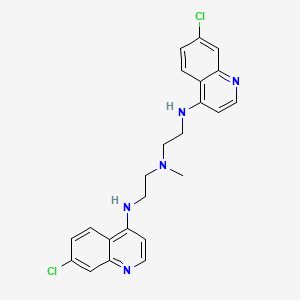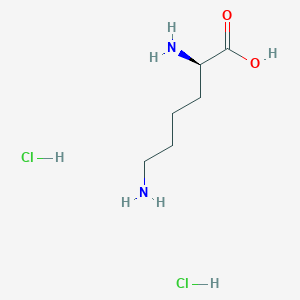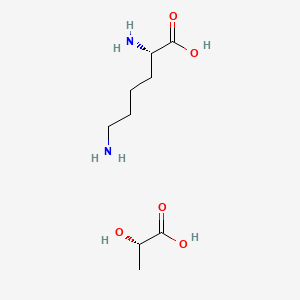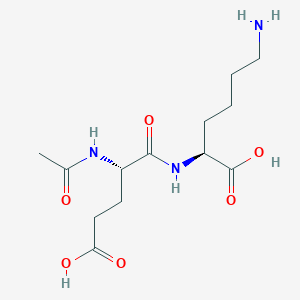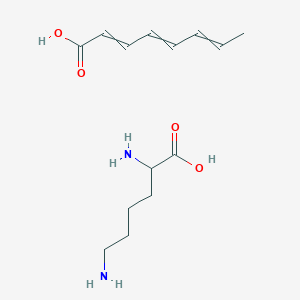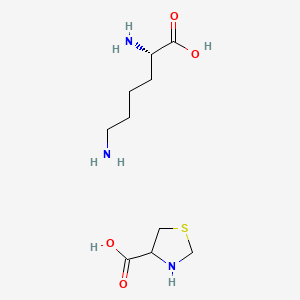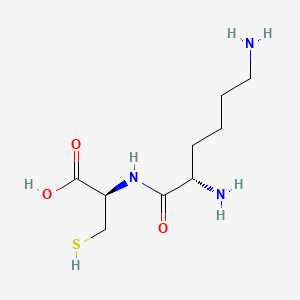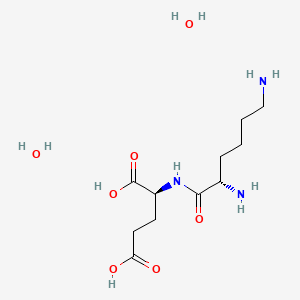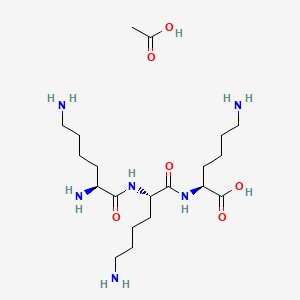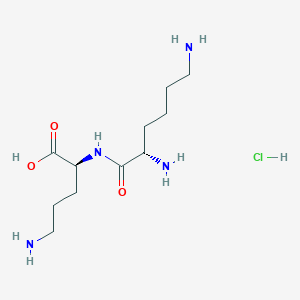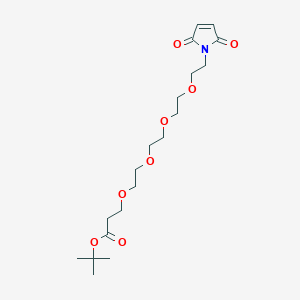
Mal-PEG4-t-butyl ester
Übersicht
Beschreibung
Mal-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The t-butyl protected carboxyl group provides stability and protection during synthesis and handling and can be selectively deprotected under acidic conditions . The maleimide group serves as a reactive site for the formation of covalent bonds with thiol groups present in biomolecules or surfaces .Molecular Structure Analysis
The molecular formula of Mal-PEG4-t-butyl ester is C19H31NO8 . It has a molecular weight of 401.5 g/mol . The structure contains a maleimide group and a t-butyl ester group .Chemical Reactions Analysis
The maleimide group of Mal-PEG4-t-butyl ester will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
Mal-PEG4-t-butyl ester has a molecular weight of 401.5 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Mal-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
-
Bioconjugation : Mal-PEG4-t-butyl ester can be used for bioconjugation . This involves attaching two biomolecules together, often a drug to a carrier protein, to improve the drug’s solubility, stability, and half-life . The maleimide group in Mal-PEG4-t-butyl ester reacts with a thiol group on the other biomolecule to form a stable thioether bond .
-
Synthesis of Small Molecules : Mal-PEG4-t-butyl ester can be used as a building block for the synthesis of small molecules . The PEG spacer can increase the solubility of the resulting small molecules in biological applications .
-
Chemical Biology and Medicinal Chemistry : Mal-PEG4-t-butyl ester can be used to create tool compounds for chemical biology and medicinal chemistry that require ligation . Ligation is the process of joining two molecules together, which is often used in the synthesis of complex molecules .
Safety And Hazards
Zukünftige Richtungen
Mal-PEG4-t-butyl ester is used in medical research, drug-release, nanotechnology, and new materials research . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings . Its future directions could include further exploration in these areas.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFQIVYGXSVHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120091 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-t-butyl ester | |
CAS RN |
518044-36-5 | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




